2,2-Dimethylpentyl 2-bromoacetate
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Overview
Description
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester is an organic compound with the molecular formula C10H19BrO2. It is an ester derived from acetic acid and 2-bromo-2,2-dimethylpentanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester typically involves the esterification reaction between acetic acid and 2-bromo-2,2-dimethylpentanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and 2-bromo-2,2-dimethylpentanol.
Substitution: The bromine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products Formed
Hydrolysis: The major products of hydrolysis are acetic acid and 2-bromo-2,2-dimethylpentanol.
Substitution: Depending on the nucleophile used, the products can vary.
Scientific Research Applications
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester involves its hydrolysis to form acetic acid and 2-bromo-2,2-dimethylpentanol. The ester bond is cleaved by the addition of water, catalyzed by an acid or base . The molecular targets and pathways involved in its reactions are primarily related to the ester bond and the bromine atom, which can undergo nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to other esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
5458-22-0 |
---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2,2-dimethylpentyl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3 |
InChI Key |
GVGCMOPMQGVNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)CBr |
Origin of Product |
United States |
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